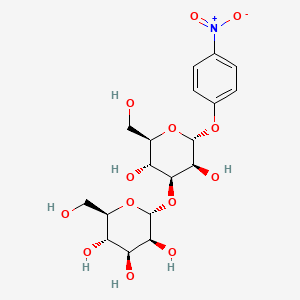

4-Nitrophenyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

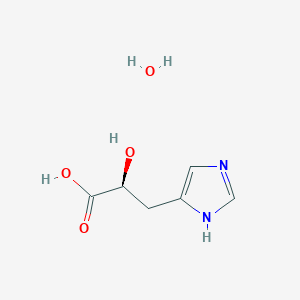

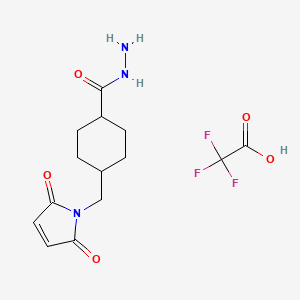

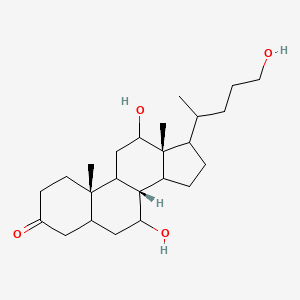

4-Nitrophenyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside is a compound that is commonly used in the field of biomedicine . It is a chromogenic substrate for β-glucanase . The compound is used for research purposes and is not intended for human or veterinary use .

Molecular Structure Analysis

The molecular weight of 4-Nitrophenyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside is 463.39 g/mol . The IUPAC name is 2-(3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol . The InChI code is 1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2 .Physical And Chemical Properties Analysis

The compound is stored at temperatures below -15°C . More specific physical and chemical properties are not detailed in the search results.科学的研究の応用

Synthetic Antigens

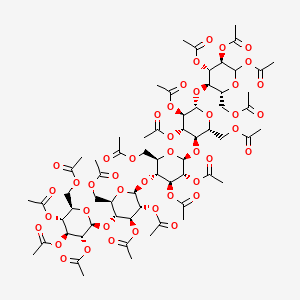

Research has demonstrated the synthesis of complex carbohydrates and antigens using 4-nitrophenyl α-D-mannopyranosides as key intermediates. These synthetic processes are crucial for developing vaccines and studying immune responses. For instance, synthetic antigens like 4-aminophenyl O-α-D-mannopyranosyl-(1→2)-O-α-D-mannopyranosyl-(1→6)-O-α-D-mannopyranoside and related disaccharide and trisaccharide compounds have been synthesized, with their identities supported by NMR spectral data. These synthetic efforts are foundational in antigen research and vaccine development (Khan, Piskorz, & Matta, 1994).

Carbohydrate Synthesis and Modification

The compound and its derivatives are used in the synthesis of monodeoxyfluorinated methyl and 4-nitrophenyl α-D-mannobiosides, as well as related trisaccharides. These synthetic routes offer pathways to modify carbohydrate structures, which is pivotal in developing new materials and understanding carbohydrate-based interactions in biological systems. One study detailed the treatment of various mannopyranosides with different agents to produce monodeoxyfluorinated and deacetylated derivatives, showcasing the versatility of these compounds in synthesizing complex carbohydrates (Khan, Jain, Abbas, & Matta, 1990).

Enzyme Specificity and Inhibition Studies

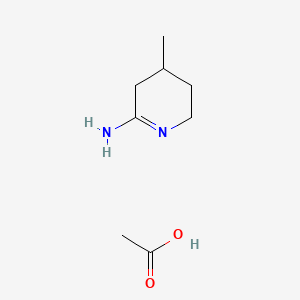

The synthesis of 4-nitrophenyl α-D-mannopyranoside derivatives also facilitates the study of enzyme specificity and inhibition. These compounds are used as substrates or inhibitors in assays to understand enzyme behavior, providing insights into enzyme mechanisms and potential therapeutic targets. For example, derivatives of 4-nitrophenyl α-D-mannopyranoside have been synthesized for use in studying the specificity distribution of chiral cavities in synthetic polymers, demonstrating the compound's utility in materials science and enzymology (Wulff, Grobe-Einsler, Vesper, & Sarhan, 1977).

Drug Delivery and Targeted Therapy

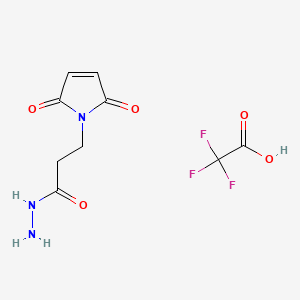

Compounds derived from 4-nitrophenyl α-D-mannopyranoside have implications in drug delivery and targeted therapy. For instance, the synthesis of branched cyclomaltoheptaose with 3-O-α-L-fucopyranosyl-α-D-mannopyranose and its effect on fucosylation of cells demonstrate potential uses in developing drug carriers and understanding cellular processes related to drug delivery (Kimura et al., 2013).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 4-Nitrophenyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside is α-Mannosidase , an enzyme that catalyzes the hydrolysis of terminal, non-reducing mannose residues in mannose-rich glycoconjugates .

Mode of Action

4-Nitrophenyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside acts as a substrate for α-Mannosidase . The enzyme cleaves the glycosidic bond of the substrate, releasing 4-nitrophenol and a mannose residue. The release of 4-nitrophenol can be monitored spectrophotometrically, making this compound useful in enzyme assays .

Biochemical Pathways

The action of 4-Nitrophenyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside primarily affects the mannose-specific metabolic pathways . By acting as a substrate for α-Mannosidase, it plays a role in the breakdown and utilization of mannose-rich glycoconjugates .

Result of Action

The cleavage of 4-Nitrophenyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside by α-Mannosidase results in the release of 4-nitrophenol and a mannose residue. This can lead to changes in the concentration of these molecules in the cell, potentially affecting cellular processes .

Action Environment

The action of 4-Nitrophenyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside is likely to be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of α-Mannosidase and thus the rate at which the compound is cleaved . Additionally, the presence of other molecules that can interact with α-Mannosidase or the compound itself could also influence its action.

特性

IUPAC Name |

(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15+,16+,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTDRWMZFQVCAR-TZXJRDDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

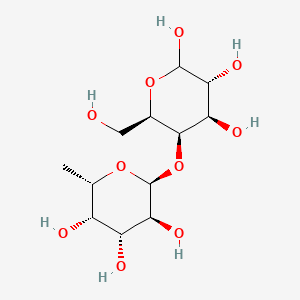

![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)

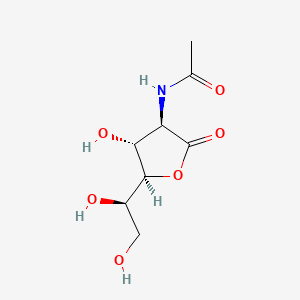

![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)

![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)